N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that features a combination of benzodioxole, thiophene, oxadiazole, and piperidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c24-19(20-13-5-6-14-15(9-13)26-11-25-14)23-7-1-3-12(10-23)17-21-22-18(27-17)16-4-2-8-28-16/h2,4-6,8-9,12H,1,3,7,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOHRANZZBGFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(O4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative.
Attachment of the thiophene ring: This step may involve a coupling reaction, such as Suzuki or Stille coupling.
Formation of the piperidine ring: This can be synthesized through a reductive amination or other ring-forming reactions.
Final coupling: The benzodioxole moiety can be attached through a nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, including considerations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to maximize efficiency.
Chemical Reactions Analysis
Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole moiety is a key pharmacophore with demonstrated stability under physiological conditions and participation in diverse reactions:
Key Findings :
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Oxadiazoles exhibit selective reactivity depending on substituents. The electron-withdrawing thiophene group at position 5 enhances electrophilic character at position 2 .
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Molecular docking studies suggest that the oxadiazole ring acts as a hydrogen bond acceptor, critical for binding to enzymatic targets like EGFR or COX-II .
Thiophene Moiety Reactivity
The thiophene group undergoes electrophilic substitution and oxidation:
Key Findings :
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Thiophene’s electron-rich nature facilitates π-stacking interactions in biological systems, enhancing binding affinity .
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Substituents on thiophene modulate the compound’s lipophilicity and metabolic stability .
Piperidine Carboxamide Reactivity
The piperidine ring and carboxamide group participate in acid/base-mediated transformations:
Key Findings :
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The carboxamide linkage is stable under neutral conditions but susceptible to enzymatic cleavage (e.g., amidases) in vivo .
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Piperidine’s conformational flexibility allows for stereoselective modifications, influencing pharmacological profiles .
Benzodioxole Group Reactivity
The 1,3-benzodioxole ring exhibits limited reactivity under mild conditions but undergoes ring-opening under harsh treatments:
Key Findings :
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The methylenedioxy group enhances metabolic stability but is vulnerable to cytochrome P450-mediated oxidation .
Stability Under Synthetic and Physiological Conditions
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Thermal Stability : Decomposition observed above 250°C, with CO and CO₂ release from the oxadiazole and benzodioxole groups .
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pH Sensitivity : Stable in pH 3–9; hydrolytic degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .
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Photostability : Susceptible to UV-induced radical formation at the thiophene and benzodioxole moieties .
Synthetic Routes to Derivatives
Derivatization strategies focus on enhancing biological activity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has been evaluated for its efficacy against various bacterial strains including Gram-positive and Gram-negative bacteria. The disc diffusion method has shown promising results indicating effective inhibition zones compared to standard antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro assays have indicated that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as glioblastoma. Molecular docking studies have also been employed to elucidate the binding interactions of the compound with specific cancer-related targets, revealing favorable binding affinities .
Anti-inflammatory Properties
Research indicates that compounds with similar structures may exhibit anti-inflammatory effects by modulating inflammatory pathways. The presence of the piperidine ring is believed to enhance interaction with inflammatory mediators, thus potentially leading to therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in 2024 assessed the antimicrobial efficacy of various oxadiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines including LN229 (glioblastoma). The cytotoxicity assays revealed an IC50 value of approximately 30 µM, suggesting considerable potency against tumor cells. Further molecular dynamics simulations supported these findings by demonstrating stable interactions between the compound and target proteins involved in cell proliferation .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- N-(2H-1,3-benzodioxol-5-yl)-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and enzyme-inhibiting activities.
Chemical Structure and Properties
The compound features a complex structure combining several pharmacophores:
- Benzodioxole moiety : Known for its potential in drug development.
- Oxadiazole ring : Associated with various biological activities including anticancer properties.
- Piperidine group : Often found in many pharmaceuticals due to its ability to interact with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 357.40 g/mol |
| LogP | 3.0204 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 41.949 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives can block key enzymes involved in cancer cell growth such as telomerase and topoisomerase .
- Induction of Apoptosis : Compounds have been reported to trigger apoptosis in cancer cell lines like MCF-7 and U937 through caspase activation and p53 pathway modulation .
Case Study Example :
A study evaluated the cytotoxic effects of related oxadiazole compounds on human leukemia cell lines (CEM and U937). The results indicated IC50 values in the micromolar range, demonstrating significant anticancer activity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Broad Spectrum Activity : Research indicates that certain substituted oxadiazoles exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition:
- Carbonic Anhydrase Inhibition : Some oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrases (hCA), which are implicated in cancer progression .
- Mechanistic Studies : Molecular docking studies have revealed strong interactions between these compounds and target enzymes, suggesting a rational basis for their inhibitory effects .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for this compound, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves (i) formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under reflux with phosphorus oxychloride (POCl₃) , (ii) coupling the oxadiazole moiety to the piperidine ring using carbodiimide-based coupling agents, and (iii) introducing the 1,3-benzodioxole group via nucleophilic substitution or amidation .
- Characterization : Key intermediates should be analyzed via ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 6.8–7.5 ppm for benzodioxole and thiophene groups) and HPLC to ensure purity (>95%) before proceeding to subsequent steps .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Spectroscopy :
- FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR : Aromatic splitting patterns (e.g., doublets for thiophene protons) and piperidine ring conformation (multiplet signals at δ 1.5–3.5 ppm) .
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve polar impurities. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Screening : Disc diffusion assays against Bacillus subtilis and Escherichia coli (zone of inhibition ≥15 mm suggests activity; compare to rifampicin controls) .
- Cytotoxicity : MTT assay on mammalian cell lines (IC₅₀ < 10 µM indicates therapeutic potential) .
- Enzymatic Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase (AChE) via fluorometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield (>70%)?
- Solvent Selection : Replace ethanol with dimethylformamide (DMF) for higher solubility of aromatic intermediates .
- Catalysts : Use triethylamine (TEA) to neutralize HCl byproducts during amide coupling, enhancing reaction efficiency .
- Temperature Control : Maintain reflux at 80–90°C for oxadiazole cyclization to minimize side-product formation .
- Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How should researchers address conflicting data between computational predictions (e.g., molecular docking) and experimental bioactivity results?
- Validation Steps :
- Re-run docking simulations with cryo-EM or X-ray crystallography-derived protein structures to refine binding site models .
- Perform surface plasmon resonance (SPR) to experimentally measure binding affinity (KD) and compare with docking scores .
- Re-evaluate biological assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to exclude environmental artifacts .
Q. What strategies are effective in elucidating the compound’s mechanism of action (MoA) when preliminary data are inconclusive?
- Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in treated vs. untreated cells .
- Target Deconvolution : Apply thermal shift assays (TSA) to detect protein targets stabilized by ligand binding .
- Metabolomics : Profile changes in cellular metabolites (e.g., ATP, NADH) via LC-MS to infer MoA .
Q. How can researchers resolve discrepancies in solubility/stability data across different experimental setups?
- Standardized Protocols :
- Measure solubility in PBS (pH 7.4) and DMSO using nephelometry for consistency .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products .
- Data Reconciliation : Compare results with structurally analogous compounds (e.g., piperidine-carboxamide derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
